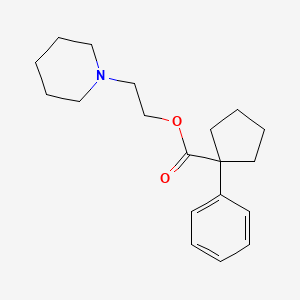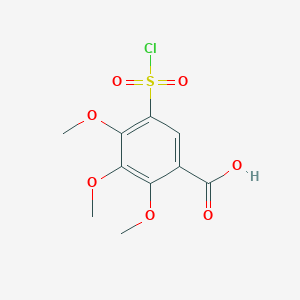
5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid: is an organic compound characterized by the presence of a chlorosulfonyl group attached to a benzoic acid core, which is further substituted with three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid typically involves the chlorosulfonation of 2,3,4-trimethoxybenzoic acid. The reaction is carried out by treating 2,3,4-trimethoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
2,3,4-Trimethoxybenzoic acid+Chlorosulfonic acid→5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2,3,4-trimethoxybenzoic acid and sulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Aqueous bases, such as sodium hydroxide or potassium hydroxide, are used to facilitate hydrolysis.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
2,3,4-Trimethoxybenzoic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Sulfonamide derivatives, for example, are known for their antibacterial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
- 5-(Chlorosulfonyl)-2-fluorobenzoic acid
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- 5-(Chlorosulfonyl)salicylic acid
Comparison: Compared to similar compounds, 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is unique due to the presence of three methoxy groups on the benzoic acid core. These methoxy groups can influence the compound’s reactivity and solubility, making it distinct in terms of its chemical behavior and potential applications. The presence of multiple electron-donating methoxy groups can also affect the compound’s electronic properties, potentially enhancing its reactivity in certain chemical reactions.
Propiedades
Número CAS |
926251-22-1 |
|---|---|
Fórmula molecular |
C10H11ClO7S |
Peso molecular |
310.71 g/mol |
Nombre IUPAC |
5-chlorosulfonyl-2,3,4-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H11ClO7S/c1-16-7-5(10(12)13)4-6(19(11,14)15)8(17-2)9(7)18-3/h4H,1-3H3,(H,12,13) |
Clave InChI |
FZXYMIDUKWFJMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
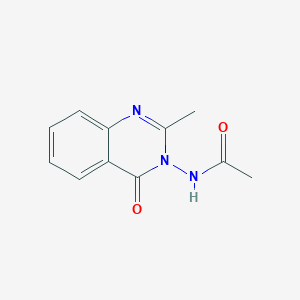

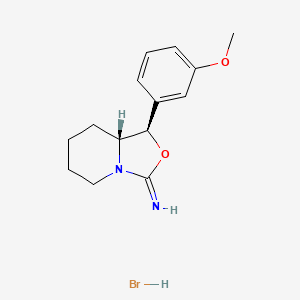

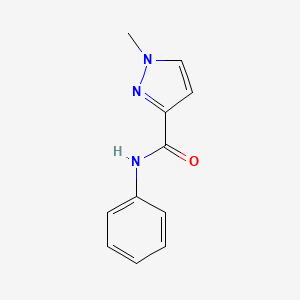
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
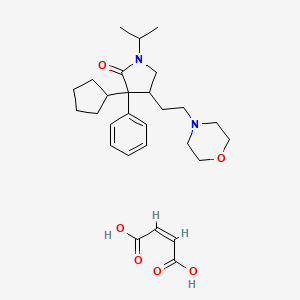
![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)

![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
